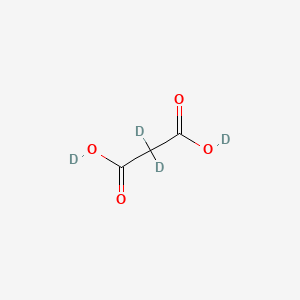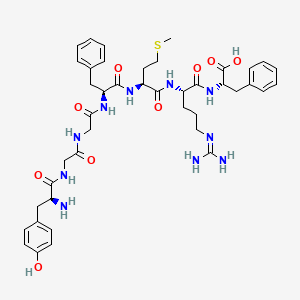
2-Phenyl-1,3-thiazol-4-carbonsäure
Übersicht
Beschreibung
2-Phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications, including medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Thiazole compounds are known to have diverse biological activities and can act on a variety of targets. They have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
The mode of action of thiazole compounds can vary depending on the specific compound and its targets. Some thiazole compounds might inhibit certain enzymes, while others might stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds might activate or stop certain biochemical pathways and enzymes .
Result of Action
The molecular and cellular effects of thiazole compounds can vary depending on the specific compound and its mode of action. Some thiazole compounds might have antimicrobial or antitumor effects, while others might have neuroprotective or anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. The binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound has been found to interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.
Cellular Effects
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid has been shown to inhibit the migration and invasion of glioma cells by blocking the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cell proliferation and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazole-4-carboxylic acid involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes, receptors, and other proteins. For instance, the binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . Additionally, this compound can modulate the activity of ion channels and receptors, influencing cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that 2-Phenyl-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its use in biochemical and pharmacological research.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Phenyl-1,3-thiazole-4-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-Phenyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound can undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . The involvement of 2-Phenyl-1,3-thiazole-4-carboxylic acid in these metabolic pathways can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, 2-Phenyl-1,3-thiazole-4-carboxylic acid can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazole-4-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid can localize to the nucleus, where it interacts with DNA and nuclear proteins, modulating gene expression and cellular function. The subcellular localization of this compound is an important aspect of its mechanism of action and biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the condensation, alkylation, and saponification reactions using 4-hydroxythiobenzamide and ethyl 3-bromopyruvate as raw materials .
Industrial Production Methods
Industrial production of 2-Phenyl-1,3-thiazole-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole: A parent compound with a similar structure but without the phenyl and carboxylic acid groups.
1,3-Thiazole-5-carboxylic acid: Similar structure but with different substitution patterns.
2-Phenylthiazole: Lacks the carboxylic acid group.
Uniqueness
The presence of both the phenyl and carboxylic acid groups in 2-Phenyl-1,3-thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSLNJQKLZPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221330 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7113-10-2 | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-4-carboxythiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)











